molecular formula C17H14BrNO3S B11410786 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide

2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide

Cat. No.: B11410786
M. Wt: 392.3 g/mol
InChI Key: PFCQOEFMUFFTJB-UHFFFAOYSA-N
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Description

2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE is a complex organic compound with the molecular formula C18H16BrNO3S This compound is characterized by the presence of a bromine atom, a benzamide group, and a thiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the thiophene ring.

    Sulfone Formation: Oxidation of the thiophene ring to introduce the sulfone group.

    Amidation: Coupling of the functionalized thiophene with a benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or other functional groups.

    Reduction: Reduction of the sulfone group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide
  • 2-Bromo-N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)benzamide

Uniqueness

Compared to similar compounds, 2-BROMO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern and functional groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14BrNO3S

Molecular Weight

392.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide

InChI

InChI=1S/C17H14BrNO3S/c18-16-9-5-4-8-15(16)17(20)19(13-6-2-1-3-7-13)14-10-11-23(21,22)12-14/h1-11,14H,12H2

InChI Key

PFCQOEFMUFFTJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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